Product packaging for Boc-HoLeu-OH.DCHA(Cat. No.:)

Boc-HoLeu-OH.DCHA

Cat. No.: B14798206
M. Wt: 426.6 g/mol
InChI Key: IHGQJYLPEYSWJY-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-HoLeu-OH.DCHA is a chemically protected amino acid building block presented as a dicyclohexylammonium (DCHA) salt, primarily used in solid-phase and solution-phase peptide synthesis (SPPS) . The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino terminus, shielding it during the coupling reactions that build the peptide chain. This protecting group can be selectively removed under mild acidic conditions, allowing for sequential amino acid addition . The DCHA salt form typically enhances the compound's stability and improves its handling characteristics and solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), dichloromethane (DCM), and chloroform . This derivative is essential in biomedical research for constructing complex peptide structures, which are crucial for studying protein-protein interactions, developing novel therapeutics, and creating peptidomimetics . The controlled deprotection and coupling facilitated by the Boc group are fundamental techniques for the efficient synthesis of peptides with high purity and the desired sequence . Researchers utilize this compound in the development of pharmaceutical intermediates and other bioconjugates for advanced materials science and drug delivery systems . For research use only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46N2O4 B14798206 Boc-HoLeu-OH.DCHA

Properties

Molecular Formula

C24H46N2O4

Molecular Weight

426.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO4.C12H23N/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1

InChI Key

IHGQJYLPEYSWJY-FVGYRXGTSA-N

Isomeric SMILES

CC(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-HoLeu-OH.DCHA involves the protection of the amino group of leucine with a tert-butyloxycarbonyl (Boc) group. The process typically includes the following steps:

    Protection of the Amino Group: Leucine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form Boc-Leu.

    Hydroxylation: The Boc-Leu is then hydroxylated to introduce the hydroxyl group, forming Boc-HoLeu.

    Formation of Dicyclohexylammonium Salt: Finally, Boc-HoLeu is reacted with dicyclohexylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of leucine are protected with Boc groups.

    Hydroxylation and Purification: The hydroxylation step is carefully controlled to ensure high yield and purity.

    Formation of Dicyclohexylammonium Salt: The final product is formed by reacting with dicyclohexylamine and is then purified and crystallized for use in peptide synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: Boc-HoLeu-OH.DCHA undergoes deprotection reactions where the Boc group is removed using acids like trifluoroacetic acid.

    Coupling Reactions: It participates in peptide coupling reactions, forming peptide bonds with other amino acids.

    Hydroxylation and Oxidation: The hydroxyl group can undergo further modifications, including oxidation to form ketones or aldehydes.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of bases.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).

Major Products:

    Peptides: Formation of peptides with leucine residues.

    Ketones/Aldehydes: Oxidation products of the hydroxyl group.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-HoLeu-OH.DCHA is widely used in the synthesis of peptides, especially in solid-phase peptide synthesis.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology and Medicine:

    Protein Engineering: Used in the design and synthesis of proteins and enzymes.

    Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Pharmaceuticals: Utilized in the production of pharmaceutical peptides.

    Biotechnology: Employed in various biotechnological applications, including enzyme synthesis and modification.

Mechanism of Action

Mechanism: Boc-HoLeu-OH.DCHA acts by introducing leucine residues into peptides during synthesis. The Boc group protects the amino group, preventing unwanted reactions, and is removed under acidic conditions to allow peptide bond formation.

Molecular Targets and Pathways:

    Peptide Synthesis Pathway: It targets the amino group of leucine, facilitating its incorporation into peptides.

    Deprotection Pathway: The Boc group is removed by acids, enabling further reactions.

Comparison with Similar Compounds

Key Research Findings

  • Stability : Boc-D-Lys(Boc)-OH.DCHA’s dual Boc groups enhance stability under acidic conditions, a feature absent in this compound .
  • Crystallinity : DCHA salts (e.g., Boc-Nva-OH.DCHA) improve crystallinity, facilitating purification via recrystallization .
  • Synthetic Flexibility : Methyl ester derivatives like Boc-D-Glu(OMe)-OH.DCHA allow selective deprotection for carboxyl activation .

Q & A

Q. How can FAIR principles be applied to this compound research data?

  • Methodological Answer : Ensure data is Findable (assign DOIs via Zenodo), Accessible (deposit in PubChem or ChEMBL), Interoperable (use IUPAC nomenclature in metadata), and Reusable (share raw NMR FIDs and HPLC chromatograms in supplementary files) .

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